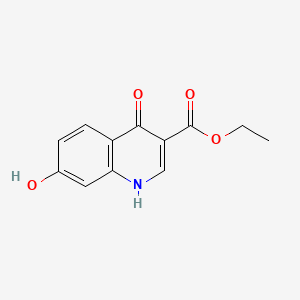

Ethyl 4,7-dihydroxyquinoline-3-carboxylate

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to organic chemistry and biochemistry. The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent bicyclic heterocycle. The presence of nitrogen in the ring imparts unique chemical and physical properties, making quinoline and its derivatives valuable pharmacophores in medicinal chemistry. benthamscience.comnih.gov

The addition of hydroxyl and ethyl carboxylate functional groups to the quinoline core, as seen in Ethyl 4,7-dihydroxyquinoline-3-carboxylate, further enhances its potential for diverse chemical transformations and biological interactions. The 4-hydroxyquinoline-3-carboxylate substructure is a known key intermediate in the synthesis of various bioactive compounds. chemimpex.com The hydroxyl groups can act as hydrogen bond donors and acceptors, potentially influencing the molecule's solubility and binding affinity to biological targets. The ethyl carboxylate group provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the synthesis of a wide array of derivatives. nih.gov

Historical Development and Evolution of Quinoline-3-Carboxylates in Research

The study of quinoline derivatives dates back to the 19th century, with the initial isolation of quinoline from coal tar. rsc.org The development of synthetic methods to construct the quinoline ring, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, paved the way for the exploration of a vast chemical space of quinoline derivatives. rsc.orgtandfonline.com

The discovery of the antibacterial activity of quinolone-3-carboxylic acids was a significant milestone. This led to the development of a major class of antibiotics, the fluoroquinolones. nih.gov Research in this area has since expanded to explore other biological activities of quinoline-3-carboxylates, including anticancer, anti-inflammatory, and antiviral properties. benthamscience.comnih.govnih.gov The continuous evolution of synthetic methodologies, including the use of microwave-assisted synthesis and green chemistry approaches, has enabled the efficient production of diverse quinoline-3-carboxylate libraries for biological screening. tandfonline.compreprints.org

Scope and Research Objectives for this compound

While direct research on this compound is limited, the study of its analogs suggests several potential research objectives:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound would be a primary objective. This would involve exploring suitable starting materials and reaction conditions, followed by comprehensive characterization using modern spectroscopic techniques.

Medicinal Chemistry Applications: A key research goal would be to investigate the potential biological activities of this compound and its derivatives. Drawing parallels from other quinoline-3-carboxylates, research could focus on its potential as an antibacterial, antifungal, or anticancer agent. benthamscience.comnih.gov The dihydroxy substitution pattern may offer unique interactions with biological targets.

Materials Science: The fluorescent properties of some quinoline derivatives suggest that this compound could be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or chemical sensors.

Synthetic Building Block: The compound could serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. The hydroxyl and carboxylate groups offer multiple points for chemical modification. chemimpex.com

Overview of Research Methodologies Employed in Quinoline Derivative Studies

The investigation of quinoline derivatives like this compound typically employs a range of established research methodologies:

Synthesis: Common synthetic strategies for the quinoline core include the Conrad-Limpach and Gould-Jacobs reactions. For the specific substitution pattern of the target molecule, a plausible approach would involve the condensation of an appropriately substituted aminophenol with a malonic ester derivative. nih.gov

Purification and Characterization: Synthesized compounds are purified using techniques such as recrystallization and column chromatography. Their structures are then confirmed using a combination of spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). benthamscience.comnih.gov

Computational Studies: Molecular modeling and computational chemistry are often used to predict the compound's properties, including its three-dimensional structure, electronic properties, and potential binding interactions with biological targets.

Biological Evaluation: In vitro and in vivo assays are conducted to assess the biological activity of the synthesized compounds. This can include testing for antimicrobial activity against various bacterial and fungal strains, or evaluating cytotoxic effects on cancer cell lines. benthamscience.comnih.gov

Data Tables

Table 1: General Properties of Representative Quinoline-3-Carboxylate Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Ethyl 4-hydroxyquinoline-3-carboxylate | C₁₂H₁₁NO₃ | 217.22 | Unsubstituted at position 7 |

| Ethyl 4,7-dichloroquinoline-3-carboxylate | C₁₂H₉Cl₂NO₂ | 270.11 | Chloro groups at positions 4 and 7 |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀ClNO₃ | 251.67 | Chloro group at position 7 |

| This compound | C₁₂H₁₁NO₄ | 233.22 | Dihydroxy substitution |

Note: Data for this compound is calculated.

Table 2: Spectroscopic Data for a Related Compound: Ethyl 4-hydroxyquinoline-3-carboxylate

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, as well as carbons of the aromatic rings. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for O-H, N-H, C=O (ester and ketone), and C=C (aromatic) stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight. |

Note: This table presents generalized expected data based on the structure. Actual experimental values may vary.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 7-hydroxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)9-6-13-10-5-7(14)3-4-8(10)11(9)15/h3-6,14H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUZKLSNPUDHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743330 | |

| Record name | Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104047-30-5 | |

| Record name | Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4,7 Dihydroxyquinoline 3 Carboxylate and Analogues

Established Synthetic Routes to the Quinoline-3-Carboxylate Core

The formation of the fundamental quinoline-3-carboxylate scaffold is a critical step in the synthesis of the target molecule. Several key reactions have been developed and refined for this purpose.

Gould-Jacobs Cyclization and its Variants

The Gould-Jacobs reaction stands as a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives. researchgate.netwikipedia.orgresearchgate.net This reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. researchgate.netwikipedia.orgresearchgate.net The general mechanism commences with the nucleophilic attack of the aniline's amino group on the electrophilic double bond of DEEM, leading to the formation of an anilinomethylenemalonate intermediate. researchgate.net Subsequent heating, often in a high-boiling solvent like Dowtherm A, induces an intramolecular cyclization via a 6-electron process, yielding the 4-hydroxyquinoline-3-carboxylate ester. researchgate.netprepchem.com The 4-hydroxy tautomer is generally favored over the 4-oxo form. researchgate.net

In the context of synthesizing ethyl 4,7-dihydroxyquinoline-3-carboxylate, the Gould-Jacobs reaction would ideally employ 3-aminophenol (B1664112) as the starting aniline derivative. The electron-donating hydroxyl group at the meta position of the aniline is known to be effective for this reaction. researchgate.net The reaction of 3-aminophenol with diethyl ethoxymethylenemalonate would proceed through the aforementioned steps to yield the desired dihydroxyquinoline product.

A notable analogue, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, has been synthesized with a high yield of 93% using a similar approach. In this synthesis, 3-(trifluoromethyl)aniline (B124266) was heated with diethyl ethoxymethylenemalonate at 125°C for one hour, followed by cyclization in Dowtherm A at 255°C for 2.5 hours. chemicalbook.com This example underscores the utility of the Gould-Jacobs reaction for preparing 7-substituted-4-hydroxyquinoline-3-carboxylates.

| Reactants | Conditions | Product | Yield | Reference |

| 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate | 1. 125°C, 1 h; 2. Dowtherm A, 255°C, 2.5 h | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 93% | chemicalbook.com |

Cyclocondensation Approaches

Beyond the Gould-Jacobs reaction, other cyclocondensation strategies are employed for the synthesis of the quinoline (B57606) core. These methods often involve the reaction of an aniline or a related precursor with a β-dicarbonyl compound or its equivalent.

One such method is the Combes quinoline synthesis , which involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.orgyoutube.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the quinoline ring. wikipedia.org While typically used for 2,4-substituted quinolines, variations of this reaction could potentially be adapted for the synthesis of the target molecule.

Another relevant approach is the Doebner-von Miller reaction , which utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst. wikipedia.orgslideshare.netyoutube.com This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org A study has shown that the reaction of anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid can lead to 2-carboxy-4-arylquinolines, demonstrating the versatility of this general approach. acs.org For instance, the reaction of 4-aminophenol (B1666318) under these conditions yielded the corresponding 6-hydroxyquinoline (B46185) derivative in 79% yield. acs.org

A convenient two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed starting from isatoic anhydrides. mdpi.comchemicalbook.com This method involves the reaction of the isatoic anhydride (B1165640) with the sodium enolate of ethyl acetoacetate (B1235776) in N,N-dimethylacetamide. mdpi.comchemicalbook.com This cyclocondensation proceeds through the attack of the enolate on the more electrophilic carbonyl of the isatoic anhydride. mdpi.com

Microwave-Assisted Synthetic Techniques

The application of microwave irradiation has been shown to significantly accelerate the synthesis of quinoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govablelab.eu The Gould-Jacobs reaction, in particular, has been successfully adapted to microwave-assisted conditions. researchgate.netnih.gov Heating a mixture of an aniline and diethyl ethoxymethylenemalonate using microwave irradiation can dramatically improve the efficiency of the cyclization step. ablelab.eu

For instance, the microwave-assisted synthesis of 3-acetyl-4-hydroxyquinoline derivatives has been reported, where the initial condensation and subsequent cyclization were facilitated by microwave energy. researchgate.netnih.gov In some cases, solvent-free microwave irradiation has been employed, offering a more environmentally benign approach. prepchem.com These techniques hold considerable promise for the efficient synthesis of this compound, potentially reducing reaction times and improving yields. One study demonstrated that increasing the temperature to 300°C under microwave irradiation for a short duration of 5 minutes resulted in a 47% yield of the quinoline product. ablelab.eu

| Heating Method | Temperature | Time | Yield | Reference |

| Microwave | 250°C | 10 min | 1% | ablelab.eu |

| Microwave | 300°C | 10 min | 37% | ablelab.eu |

| Microwave | 250°C | 30 min | 1% | ablelab.eu |

| Microwave | 300°C | 30 min | 28% | ablelab.eu |

| Microwave | 300°C | 5 min | 47% | ablelab.eu |

Approaches for Introducing and Modifying Hydroxyl Groups on the Quinoline Ring

The precise placement and protection of hydroxyl groups are crucial for the successful synthesis of this compound.

Regioselective Hydroxylation Strategies

The introduction of a hydroxyl group at the C7 position of the quinoline ring is a key synthetic challenge. One of the most direct methods is to start with a pre-functionalized aniline, such as 3-aminophenol, in a Gould-Jacobs reaction as previously discussed.

Alternatively, regioselective C-H hydroxylation of a pre-formed quinoline ring represents a more modern and atom-economical approach. While still an area of active research, several methods are emerging. Transition metal-catalyzed C-H functionalization offers a powerful tool for the direct introduction of functional groups. mdpi.comnih.gov For instance, the development of methods for the site-selective functionalization of quinolines at various positions is a significant area of research. mdpi.comnih.gov

Photochemical methods also present a promising avenue for C-H hydroxylation. A visible light-mediated C-H hydroxyalkylation of quinolines has been reported, which proceeds via a radical pathway. researchgate.netresearchgate.netnih.gov This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals that can then react with the quinoline ring. researchgate.netresearchgate.netnih.gov

Biocatalytic approaches, using enzymes such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), are also being explored for the synthesis and functionalization of quinolines. nih.govnih.govresearchgate.netacs.org These enzymatic methods can offer high regioselectivity under mild conditions. nih.govnih.govresearchgate.netacs.org For example, P450 monooxygenase mutants have been shown to catalyze the regioselective hydroxylation of steroids at the C7 position, suggesting the potential for similar enzymatic transformations on quinoline scaffolds. chemicalbook.com

Protection and Deprotection Strategies in Dihydroxyquinoline Synthesis

In the synthesis of molecules with multiple hydroxyl groups, such as this compound, the use of protecting groups is often essential to prevent unwanted side reactions and to achieve regioselectivity. The hydroxyl groups at the C4 and C7 positions have different reactivities and may require different or orthogonal protection strategies.

Benzyl (B1604629) ethers are commonly used to protect phenolic hydroxyl groups due to their stability under a wide range of reaction conditions. tandfonline.comorganic-chemistry.orgorganic-chemistry.orgcommonorganicchemistry.com They can be introduced using benzyl bromide or chloride in the presence of a base. tandfonline.com A palladium-catalyzed method for the benzylation of phenols under neutral conditions has also been developed. organic-chemistry.orgacs.org The removal of benzyl groups is typically achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild and efficient method. organic-chemistry.orgcommonorganicchemistry.comorganic-chemistry.org

Silyl (B83357) ethers , such as tert-butyldimethylsilyl (TBDMS) ethers, are another class of widely used protecting groups for hydroxyl functions. They are generally stable to a variety of reaction conditions but can be readily cleaved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The selective deprotection of different silyl groups is also possible, allowing for complex synthetic strategies. nih.gov

The development of an orthogonal protection strategy, where different protecting groups can be removed selectively under different conditions, is crucial for the synthesis of complex polyhydroxylated quinolines. For example, a benzyl ether could be used to protect one hydroxyl group, while a silyl ether protects another. The silyl group could be removed with fluoride ions, leaving the benzyl group intact, which could then be removed later by hydrogenolysis. This approach allows for the selective modification of each hydroxyl group.

Esterification and Transesterification Reactions at the C3 Position

The ester group at the C3 position of the quinoline scaffold is a versatile handle for further molecular modifications. Its introduction and transformation are crucial steps in the synthesis of diverse analogues.

Esterification of the corresponding 4,7-dihydroxyquinoline-3-carboxylic acid is a direct method to obtain the ethyl ester. Standard esterification conditions, such as reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid), can be employed. However, the presence of the acidic phenolic hydroxyl groups might require protection prior to the esterification to avoid side reactions. Alternatively, milder methods like the use of dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can facilitate the esterification under neutral conditions, which is particularly useful for sensitive substrates.

Transesterification offers another route to modify the ester group at the C3 position. Starting from a different ester, for instance, a methyl or benzyl ester, the ethyl ester can be obtained by reacting the starting ester with an excess of ethanol in the presence of an acid or base catalyst. For β-keto esters and their vinylogous analogues like 4-hydroxyquinoline-3-carboxylates, which exist in tautomeric equilibrium with the 4-oxo form, transesterification can often be achieved under relatively mild conditions. researchgate.net The equilibrium can be driven towards the desired ethyl ester by using a large excess of ethanol or by removing the alcohol generated from the starting ester. researchgate.net

| Reaction | Reagents and Conditions | Product |

| Esterification | 4,7-dihydroxyquinoline-3-carboxylic acid, Ethanol, H₂SO₄ (cat.), Reflux | This compound |

| DCC Coupling | 4,7-dihydroxyquinoline-3-carboxylic acid, Ethanol, DCC, DMAP, CH₂Cl₂ | This compound |

| Transesterification | Mthis compound, Ethanol, NaOEt (cat.), Reflux | This compound |

Derivatization Strategies for this compound

The quinoline core and its substituents offer multiple sites for derivatization, allowing for the synthesis of a wide array of analogues with potentially diverse biological activities.

Functionalization of the Quinoline Core

The benzene (B151609) ring of the quinoline scaffold is susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The two hydroxyl groups at positions 4 and 7 are electron-donating and activate the ring towards electrophilic attack, primarily at the positions ortho and para to them.

Halogenation: The introduction of halogen atoms can significantly modulate the physicochemical and biological properties of the molecule. Direct halogenation of the 4,7-dihydroxyquinoline core can be achieved using various halogenating agents. For instance, chlorination can be carried out using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride. The regioselectivity of the halogenation will be directed by the activating effect of the two hydroxyl groups.

Nitration: Nitration of the quinoline ring can be accomplished using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The position of nitration is again dictated by the directing effects of the hydroxyl groups. The resulting nitro derivatives can serve as versatile intermediates for further transformations, such as reduction to amino groups.

Alkylation and Acylation of Hydroxyl Groups: The phenolic hydroxyl groups at positions 4 and 7 can be readily alkylated or acylated. Alkylation is typically performed using alkyl halides in the presence of a base like potassium carbonate or sodium hydride in an appropriate solvent. Acylation can be achieved using acid chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. Selective protection and deprotection strategies may be necessary to achieve regioselective functionalization if only one of the hydroxyl groups is to be modified.

| Reaction | Reagent | Expected Position of Functionalization |

| Chlorination | N-Chlorosuccinimide (NCS) | Positions 5, 6, or 8 |

| Nitration | HNO₃/H₂SO₄ | Positions 5, 6, or 8 |

| O-Alkylation | Ethyl iodide, K₂CO₃ | Positions 4- and 7-OH |

| O-Acylation | Acetyl chloride, Pyridine | Positions 4- and 7-OH |

Synthesis of N-Substituted this compound Derivatives

The nitrogen atom of the quinoline ring in 4-hydroxyquinolines exists in equilibrium with its 4-quinolone tautomer. nih.gov This allows for N-substitution, which is a common strategy to expand the chemical diversity of this class of compounds.

N-Alkylation: The introduction of an alkyl group at the N1 position can be achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the outcome, as O-alkylation can be a competing reaction. The use of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) typically favors N-alkylation.

N-Acylation: N-acylation can be performed using acyl chlorides or anhydrides. Similar to N-alkylation, the reaction conditions need to be carefully controlled to avoid competing O-acylation.

A study on the alkylation of ethyl 4-hydroxyquinoline-3-carboxylate has shown that the reaction of the sodium salt with alkyl halides leads to a mixture of N-alkyl and O-alkyl derivatives, with the ratio depending on the reaction conditions and the nature of the alkyl halide.

Side Reactions and Byproduct Formation in Quinoline Synthesis

The synthesis of quinolines, particularly through classical methods like the Gould-Jacobs reaction, can be accompanied by the formation of side products. drugfuture.comwikipedia.org The nature and extent of these byproducts depend on the specific starting materials and reaction conditions.

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylates. drugfuture.comwikipedia.org It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. wikipedia.org When using a substituted aniline like 3-aminophenol to introduce the 7-hydroxy group, the reaction can potentially lead to the formation of isomeric products. The cyclization can occur at either the C2 or C6 position of the aniline ring relative to the amino group. The regioselectivity is influenced by both steric and electronic factors. For 3-aminophenol, cyclization at the C2 position would lead to the desired 7-hydroxyquinoline, while cyclization at the C6 position would result in the formation of the isomeric 5-hydroxyquinoline (B119867). The reaction conditions, particularly the temperature of the cyclization step, play a crucial role in determining the product ratio. Higher temperatures often favor the thermodynamically more stable isomer.

In the Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions, similar issues of regioselectivity arise when using substituted anilines. wikipedia.org With 3-aminophenol, the acid-catalyzed cyclization of the intermediate enamine can proceed in two different ways, leading to a mixture of 5-hydroxy and 7-hydroxyquinolines.

The Conrad-Limpach-Knorr synthesis involves the reaction of an aniline with a β-ketoester. wikipedia.org This reaction is known to be sensitive to temperature. At lower temperatures, the kinetic product, a 4-amino-α,β-unsaturated ester, is formed, which upon heating cyclizes to a 4-quinolone. At higher temperatures, the thermodynamic product, an anilino-α,β-unsaturated ester, is formed, which cyclizes to a 2-quinolone. When using 3-aminophenol, besides the temperature-dependent formation of 4- and 2-quinolones, the regioselectivity of the initial condensation and the subsequent cyclization can also lead to the formation of isomeric hydroxyquinolines.

| Synthesis Method | Precursors | Potential Byproducts/Side Reactions |

| Gould-Jacobs | 3-Aminophenol, Diethyl ethoxymethylenemalonate | Formation of 5-hydroxyquinoline isomer, incomplete cyclization, decarboxylation at high temperatures. ablelab.eu |

| Combes | 3-Aminophenol, β-Diketone | Formation of 5-hydroxyquinoline isomer, side reactions due to harsh acidic conditions. wikipedia.org |

| Conrad-Limpach-Knorr | 3-Aminophenol, β-Ketoester | Formation of 2-quinolone and 5-hydroxyquinoline isomers, temperature-dependent product distribution. wikipedia.org |

Structure Activity Relationship Sar Studies of Ethyl 4,7 Dihydroxyquinoline 3 Carboxylate Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of Ethyl 4,7-dihydroxyquinoline-3-carboxylate derivatives is highly sensitive to the nature and position of substituents on the quinoline (B57606) core. preprints.org Strategic modifications at various positions, particularly at C-6, C-7, and C-8, have been shown to significantly enhance or alter the biological profile of these compounds. preprints.org Optimization of these substituents is a key strategy in the development of potent therapeutic agents. acs.org

Halogenation is a widely used strategy in medicinal chemistry to enhance the biological activity of lead compounds. In the context of quinoline derivatives, the introduction of halogen atoms such as fluorine (F) and chlorine (Cl) has proven to be a successful approach. For instance, the presence of a fluorine atom at the C-6 position is a common feature in many potent quinolone antibacterials. nih.gov

A series of novel derivatives based on an ethyl 1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate scaffold, with various fatty amido groups at the C-7 position, were synthesized and evaluated for their antimicrobial activity. nih.gov The results indicated that the derivative featuring a C-6 fluoro group and a hexanoic amido group at C-7 (Compound 8a in the study) exhibited significant antibacterial activity, particularly against Staphylococcus aureus MTCC 96, with a Minimum Inhibitory Concentration (MIC) value of 3.9 µg/mL. nih.gov This highlights the positive contribution of the C-6 fluoro group in combination with an appropriate C-7 substituent.

Similarly, the introduction of a trifluoromethyl group (-CF3), a halogenated alkyl substituent, at the C-7 position has been shown to yield compounds with potent antimicrobial properties. chemicalbook.com Other halogenated derivatives, such as Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate and 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester, have also been synthesized, providing a basis for further biological investigation. bldpharm.comchemicalbook.com

| Compound | C-7 Substituent | S. aureus MTCC 96 | B. subtilis MTCC 121 |

|---|---|---|---|

| Derivative 8a | Hexanoic Amide | 3.9 | 4.6 |

| Derivative 8b | Octanoic Amide | 14.2 | 16.8 |

| Derivative 8d | Lauric Amide | 15.6 | 17.2 |

| Derivative 8e | Myristic Amide | 16.2 | 18.4 |

The introduction of various alkyl and aryl groups at different positions of the quinoline ring plays a significant role in modulating biological activity. Studies on C-7 modified quinolones show that the length of alkyl chains can influence efficacy. In a series of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-4-oxoquinoline-3-carboxylate derivatives, compounds with shorter fatty acid chains (hexanoic and octanoic) demonstrated more potent cytotoxicity against a panel of cancer cell lines compared to those with longer chains (lauric and myristic). nih.gov This suggests that lipophilicity and chain length at the C-7 position are critical parameters for anticancer activity.

For example, the derivative with a hexanoic amide substituent showed an IC₅₀ value of 7.8 µM against the DU145 prostate cancer cell line, whereas the derivative with a myristic amide substituent had an IC₅₀ of 16.2 µM against the same cell line. nih.gov The introduction of aryl substituents, such as a tolyl group, has also been explored in the synthesis of novel quinoline derivatives, indicating another avenue for structural modification. iucr.org

| Compound | C-7 Substituent | DU145 (Prostate) | A549 (Lung) | MCF7 (Breast) |

|---|---|---|---|---|

| Derivative 8a | Hexanoic Amide | 7.8 | 9.2 | 10.4 |

| Derivative 8b | Octanoic Amide | 8.4 | 10.8 | 12.6 |

| Derivative 8d | Lauric Amide | 14.8 | 16.4 | 15.2 |

| Derivative 8e | Myristic Amide | 16.2 | 17.8 | 16.4 |

The functional groups at the C-3 and C-4 positions are considered critical for the biological activity of this class of compounds. SAR studies have demonstrated that the 4-oxo group (in its tautomeric equilibrium with the 4-hydroxy group) is essential for activity. nih.gov Replacement of the 4-oxo/hydroxy moiety with a 4-methoxy group leads to a significant reduction in potency, indicating the importance of this specific functionality. nih.gov

Furthermore, the ethyl carboxylate group at the C-3 position is vital. Modification of this ester group, for instance, by hydrolysis to the corresponding 3-carboxylic acid or conversion to a 3-carboxylic amide, results in the abolishment of biological activity. nih.gov The absence of the entire carboxylic ester group at the C-3 position also leads to inactive compounds. nih.gov This underscores the stringent structural requirements at both the C-3 and C-4 positions for maintaining the biological efficacy of these quinolone derivatives.

Pharmacophore Identification and Optimization

Based on extensive SAR studies, a clear pharmacophore model for this class of quinolones has emerged. The essential features for biological activity include:

The 4-oxo moiety : As established, the keto form at the C-4 position is crucial for activity. nih.gov

The 3-carboxyl ester group : This group is indispensable, as its removal or modification to an acid or amide leads to a loss of function. nih.gov

The quinoline core : The bicyclic ring system provides the fundamental scaffold for arranging the key functional groups.

Substituents at C-7 : The presence of a hydroxyl group, as in the parent compound, or other functionalities like amides or halogenated groups, serves as a critical point for modulating potency and specificity. preprints.orgnih.gov

Optimization efforts often focus on modifying the substituents at positions C-6, C-7, and C-8 of the quinoline ring to fine-tune the electronic and steric properties of the molecule, thereby enhancing its interaction with biological targets. preprints.org

Tautomerism and its Influence on SAR

Quinolone derivatives, particularly those with a hydroxyl group at position 4, can exist as a mixture of tautomeric forms. beilstein-journals.orgbeilstein-journals.org Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. This equilibrium can significantly influence the compound's chemical properties and its ability to interact with biological targets, thus playing a critical role in its SAR. beilstein-journals.org

For the title compound and its derivatives, the most significant tautomeric relationship is the equilibrium between the 4-hydroxyquinoline (B1666331) (enol) form and the quinolin-4(1H)-one (keto) form. wikipedia.orgresearchgate.net Theoretical and experimental studies have shown that for 4-hydroxyquinolines, the equilibrium generally favors the 4-quinolone (keto) tautomer, which is often the more stable and predominant form in solution. wikipedia.orgresearchgate.net

Spectroscopic and Computational Approaches to Tautomerism Studies

The tautomeric equilibrium between the 4-hydroxyquinoline (enol-form) and 4-quinolone (keto-form) is a critical aspect of the chemistry of "this compound" and its derivatives. The position of this equilibrium is influenced by substitution patterns, solvent, and physical state. Spectroscopic techniques and computational modeling are powerful tools to investigate and quantify the relative stability and presence of these tautomeric forms.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy provide direct evidence for the existence and predominance of specific tautomers in different environments.

In a study of related quinolone 3-esters, IR spectroscopy coupled with matrix isolation techniques was used to study the structure of monomeric forms. For ethyl 4-hydroxy-5-methylquinoline-3-carboxylate, no traces of the 4-oxoquinoline tautomer were found in the experimental IR spectra after sublimation, indicating a strong preference for the hydroxyquinoline form in the gas phase. acs.orgnih.gov This suggests that upon removal of crystal packing forces and intermolecular interactions, the enol form is intrinsically more stable.

Similarly, studies on other 4-hydroxyquinoline derivatives have utilized ¹H NMR to probe tautomerism. The chemical shift of the N-H proton in the 4-quinolone form and the O-H proton in the 4-hydroxyquinoline form are particularly diagnostic. The presence and integration of these signals can provide a quantitative ratio of the tautomers in solution. researchgate.net For instance, in various quinolone carboxylic acid derivatives, the chemical shift of the bridge proton involved in intramolecular hydrogen bonding is a sensitive indicator of the tautomeric state. mdpi.com

UV-Visible spectroscopy is also employed to distinguish between tautomers. The enol and keto forms typically exhibit different absorption maxima (λ_max_). For 7-hydroxyquinoline, the absorption spectra in water show distinct bands corresponding to both the enol and a zwitterionic (keto) tautomer, indicating a solvent-dependent equilibrium. nih.gov

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data.

DFT calculations performed at the B3LYP/6-311++G(d,p) level of theory are commonly used to model the tautomerism of 4-hydroxyquinoline derivatives. nih.govresearchgate.net These studies consistently show that the 4-hydroxyquinoline (enol) form is energetically favored over the 4-quinolone (keto) form for many substitution patterns, including those with substituents on the benzenoid ring. acs.orgnih.gov

For example, a theoretical study on ethyl 4-hydroxy-5-methylquinoline-3-carboxylate and ethyl 4-oxo-7-methylquinoline-3-carboxylate demonstrated a clear preference for the hydroxyquinoline tautomer. nih.gov The energy difference between the most stable hydroxyquinoline conformer and the most stable quinolone tautomer was calculated to be significant, reinforcing the experimental observations. acs.orgnih.gov

Table 1: Calculated Relative Energies of Tautomers for Related Quinolone 3-Esters

Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Compound | Tautomer | Relative Energy (kJ mol⁻¹) |

| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate | Hydroxyquinoline (enol) | 0 (most stable) |

| Quinolone (keto) | 27 | |

| Ethyl 4-oxo-7-methylquinoline-3-carboxylate | Hydroxyquinoline (enol) | 0 (most stable) |

| Quinolone (keto) | 38 |

This table is generated based on data for closely related compounds to illustrate the application of computational methods. nih.gov

Furthermore, computational studies on various substituted 4-hydroxyquinolines, including those with a hydroxyl group at the 7-position, have shown that the enol (X1) form is generally the most stable and dominant tautomer. researchgate.net The calculations also allow for the analysis of aromaticity. In the case of the 4-hydroxyquinoline form, both the pyridinone and benzene (B151609) rings are aromatic, whereas in the 4-quinolone tautomer, the nitrogen-containing ring loses its aromatic character, which contributes to its higher energy. nih.gov

Solvent effects can also be modeled using methods like the Polarizable Continuum Model (PCM). These calculations often show that while polar solvents can stabilize the more polar keto or zwitterionic forms, the enol form frequently remains the most stable for 4-hydroxyquinoline-3-carboxylate derivatives. nih.govresearchgate.net

Computational and Theoretical Investigations of Ethyl 4,7 Dihydroxyquinoline 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of molecules, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and optimized geometry of quinoline (B57606) derivatives. rsc.org For compounds in the quinolone class, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G'(d,p) or cc-pVDZ, are employed to determine molecular stability, structure, and electronic characteristics. rsc.orgresearchgate.net These studies typically involve full geometry optimization to find the lowest energy conformation of the molecule. researchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. rsc.org For related quinoline structures, DFT has also been used to analyze potential energy surfaces, revealing that conformations are influenced by the steric hindrance of substituents, such as the ester group at position 3. researchgate.net Furthermore, these calculations help in understanding intermolecular interactions, where electrostatic forces are often compensated by exchange-repulsion, leaving dispersion forces as a dominant factor in molecular packing. chalmers.se

Table 1: Common Parameters in DFT Studies of Quinolone Derivatives

| Parameter | Description | Common Method/Basis Set | Reference |

|---|---|---|---|

| Geometry Optimization | Finding the most stable 3D structure of the molecule. | DFT (B3LYP) | researchgate.net |

| Basis Set | Mathematical functions describing the orbitals of atoms in the molecule. | 6-31G'(d,p), cc-pVDZ, LANL2DZ | rsc.orgresearchgate.net |

| HOMO/LUMO Analysis | Calculation of the highest occupied and lowest unoccupied molecular orbitals to determine electronic properties and reactivity. | TD-DFT | rsc.org |

| Vibrational Frequencies | Calculation of IR spectra to confirm stable minima on the potential energy surface and for comparison with experimental data. | FTIR Spectroscopy | researchgate.net |

Aromaticity is a key concept in chemistry that describes the cyclic delocalization of π-electrons, which imparts significant stability to a molecule. The degree of aromaticity in the fused rings of the quinolone scaffold can influence its ability to participate in π-π stacking interactions, which are crucial for binding to biological targets like DNA or protein active sites. mdpi.com Several computational indices are used to quantify aromaticity. mdpi.com

The Harmonic Oscillator Model of Aromaticity (HOMA) index is based on molecular geometry, with a value of 1 indicating a fully aromatic system and 0 indicating a non-aromatic one. mdpi.com Magnetic indices, such as the Nucleus-Independent Chemical Shift (NICS), measure the magnetic shielding at the center of a ring; large negative values are characteristic of aromatic systems. mdpi.com Additionally, electronic indices like the FLU, PDI, and PLR provide further insight into electron delocalization. mdpi.com Studies on related quinoline derivatives show that the aromatic character of the benzene (B151609) and pyridine (B92270) rings can differ, which may be essential for their biological activity, such as the formation of π-electronic complexes with targets like ferriprotoporphyrin IX in antimalarial quinolines. mdpi.com

Table 2: Interpretation of Common Aromaticity Indices

| Index | Type | Interpretation for Higher Aromaticity | Reference |

|---|---|---|---|

| HOMA | Geometric | Higher value (approaching 1) | mdpi.com |

| I6 | Geometric | Higher value | mdpi.com |

| NICS(1) | Magnetic | Lower (more negative) value | mdpi.com |

| FLU | Electronic | Lower value | mdpi.com |

| PDI | Electronic | Higher value | mdpi.com |

| PLR | Electronic | Higher value | mdpi.com |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein target. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov

Quinolone-3-carboxylic acid derivatives have been extensively studied as inhibitors of various enzymes. Docking studies have been crucial in understanding their interactions with these targets. A prominent example is HIV-1 integrase, an essential enzyme for viral replication. A series of 4-quinolone-3-carboxylic acids were designed as inhibitors of this enzyme, and docking studies helped to rationalize their ability to inhibit the strand transfer step of the integration process. nih.gov These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, between the quinolone scaffold and amino acid residues in the enzyme's active site. mdpi.com

Similarly, the antibacterial activity of quinolones is linked to their inhibition of prokaryotic type II topoisomerases (DNA gyrase and topoisomerase IV). nih.gov By extension, their anticancer potential is often attributed to the inhibition of the homologous human type II topoisomerases. nih.gov Molecular docking simulations of related 4-oxoquinoline derivatives in the topoisomerase II binding site have shown hydrogen bond interactions with specific residues like GLN778 and with DNA nucleotides. nih.gov While the bc1 complex (cytochrome c reductase) is a known target for some quinolones that inhibit cellular respiration, specific docking studies for Ethyl 4,7-dihydroxyquinoline-3-carboxylate in this context are less common in the available literature.

Table 3: Example Docking Results for a Related Quinolone Derivative with Bacterial Topoisomerases

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant, Ki (µM) | Reference |

|---|---|---|---|

| Staphylococcus aureus DNA Gyrase (2XCR) | -7.5 | 76.15 | iucr.org |

| Mycobacterium tuberculosis Topoisomerase II (5BTL) | -8.2 | 73.02 | iucr.org |

| Streptococcus pneumoniae Topoisomerase IV (4KPF) | -8.1 | 31.90 | iucr.org |

Note: Data shown is for Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a related quinoline derivative, to illustrate typical binding affinities.

Computational studies are pivotal in forming hypotheses about a compound's mechanism of action. For the 4-oxoquinoline class, the well-established antibacterial mechanism involving the modulation of bacterial type II topoisomerases provides a strong basis for predicting their anticancer activity. nih.gov The structural homology between bacterial topoisomerases and human topoisomerase II suggests that these compounds could function as anticancer agents by a similar mechanism: stabilizing a transient DNA double-strand break, which ultimately leads to cell death. nih.gov Molecular docking simulations support this hypothesis by demonstrating that these compounds can fit into the drug-binding pocket of human topoisomerase II, mimicking the interactions of known inhibitors like etoposide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more potent and effective drug candidates. nih.gov

For quinoline derivatives, QSAR models have been developed to predict their activity as inhibitors of targets like P-glycoprotein, which is involved in multidrug resistance in cancer. nih.gov The process involves generating a large number of molecular descriptors (2D and 3D) that quantify various physicochemical properties of the molecules. These descriptors can include constitutional, topological, geometric, and electronic properties. Machine learning algorithms are then trained on a set of compounds with known activities to create a predictive model. The robustness of a QSAR model is evaluated using statistical metrics like the coefficient of determination (R²) and Root Mean Square Error (RMSE). nih.gov Such models can highlight which molecular features are most important for the desired biological activity, providing a rational basis for designing new derivatives.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies of Quinolines

| Descriptor Type | Examples | Description | Reference |

|---|---|---|---|

| 2D Descriptors | Molecular Weight, LogP, Topological Polar Surface Area (TPSA) | Describe basic properties, connectivity, and polarity. | nih.gov |

| 3D Descriptors | Molecular Shape Indices, Dipole Moment, Surface Area | Describe the 3D conformation and electronic distribution of the molecule. | nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Derived from quantum calculations to describe electronic properties. | rsc.org |

Theoretical Prediction of ADMET Properties (Excluding Experimental Clinical Data)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical component of the drug discovery and development process. In the early stages, before extensive experimental work is undertaken, computational and theoretical methods provide invaluable insights into the likely pharmacokinetic and toxicological properties of a molecule. For this compound, a comprehensive ADMET profile has been generated using established in silico models. These predictions are based on the compound's chemical structure, specifically its canonical SMILES representation (CCOC(=O)C1=C(O)NC2=CC(O)=CC=C21), and have been performed using well-regarded platforms such as SwissADME and admetSAR. chemdoodle.comnih.gov It is important to note that these are theoretical predictions and await experimental verification.

Physicochemical Properties and Drug-Likeness

A molecule's potential as an orally administered drug is often initially assessed by its physicochemical properties and its adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules correlate molecular properties with the likelihood of good oral bioavailability. nih.gov

The predicted physicochemical properties of this compound are summarized in the table below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| Number of Heavy Atoms | 17 |

| Number of Aromatic Heavy Atoms | 10 |

| Fraction Csp3 | 0.17 |

| Number of Rotatable Bonds | 3 |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 2 |

| Molar Refractivity | 61.35 |

| Topological Polar Surface Area (TPSA) | 89.96 Ų |

The compound has a molecular weight of 233.22 g/mol , which is well under the 500 Dalton threshold set by Lipinski's rule. It also has 2 hydrogen bond donors and 4 hydrogen bond acceptors, both within the limits of the rule (≤5 and ≤10, respectively). The number of rotatable bonds is 3, suggesting a degree of conformational flexibility. The Topological Polar Surface Area (TPSA) is a key indicator of a molecule's ability to permeate cell membranes and is predicted to be 89.96 Ų, a value that suggests good oral absorption potential.

Lipophilicity and Water Solubility

Lipophilicity, typically expressed as the logarithm of the partition coefficient (Log P), and water solubility are fundamental properties that influence a drug's absorption and distribution. A balanced lipophilicity is crucial for a molecule to pass through lipidic cell membranes while also being sufficiently soluble in aqueous environments like blood plasma.

Table 2: Predicted Lipophilicity and Water Solubility of this compound

| Parameter | Predicted Value |

|---|---|

| iLOGP | 1.67 |

| XLOGP3 | 1.55 |

| WLOGP | 1.48 |

| MLOGP | 1.25 |

| Silicos-IT Log P | 1.89 |

| Consensus Log P | 1.57 |

| Log S (ESOL) | -2.55 |

| Solubility (ESOL) | 1.83e-03 mol/L, 0.427 mg/mL |

| Solubility Class (ESOL) | Soluble |

The consensus Log P value is predicted to be 1.57, indicating a moderate level of lipophilicity that is within the desirable range for drug candidates (typically under 5). The predicted water solubility (Log S) is -2.55, which classifies the compound as "Soluble" according to the ESOL (Estimated Solubility) model. leskoff.com This combination of moderate lipophilicity and good aqueous solubility is favorable for oral drug development.

Pharmacokinetic Predictions

Pharmacokinetics describes how the body affects a specific drug after administration. The following tables summarize the predicted absorption, distribution, metabolism, and excretion properties of this compound.

Absorption

Table 3: Predicted Absorption Properties

| Parameter | Prediction |

|---|---|

| Gastrointestinal (GI) absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| P-glycoprotein (P-gp) Substrate | No |

The compound is predicted to have high gastrointestinal absorption, which is a primary requirement for an orally administered drug. uni.lu Importantly, it is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the absorption of many drugs. The models also predict that the compound will not readily cross the blood-brain barrier, suggesting a lower likelihood of central nervous system side effects. uni.lu

Metabolism

Table 4: Predicted Cytochrome P450 (CYP) Inhibition

| CYP Isoform | Prediction (Inhibitor) |

|---|---|

| CYP1A2 | Yes |

| CYP2C19 | No |

| CYP2C9 | Yes |

| CYP2D6 | No |

| CYP3A4 | Yes |

The in silico analysis suggests that this compound may act as an inhibitor of several key drug-metabolizing enzymes, specifically CYP1A2, CYP2C9, and CYP3A4. leskoff.com Inhibition of these enzymes can lead to drug-drug interactions, a crucial consideration in drug development. It is predicted to not inhibit CYP2C19 and CYP2D6.

Toxicity Predictions

Early assessment of potential toxicity is vital to de-risk a drug development program. Computational models can flag potential liabilities based on structural alerts and comparisons to databases of known toxicants.

Table 5: Predicted Toxicological Profile

| Endpoint | Prediction | Probability |

|---|---|---|

| AMES Toxicity | Non-mutagenic | 0.85 (Non-toxic) |

| Carcinogenicity | Non-carcinogen | 0.82 (Non-carcinogen) |

| hERG I Inhibition | Non-inhibitor | 0.88 (Non-inhibitor) |

| Hepatotoxicity | Non-hepatotoxic | 0.86 (Non-toxic) |

| Skin Sensitization | Non-sensitizer | - |

The predictions for key toxicity endpoints are generally favorable. The compound is predicted to be non-mutagenic in the AMES test and non-carcinogenic. uci.edu Crucially, it is not predicted to inhibit the hERG potassium channel, which is associated with cardiotoxicity. The models also suggest a low probability of liver toxicity (hepatotoxicity) and skin sensitization. uci.edu

Advanced Research Applications and Potential Beyond Bioactivity

Role as Versatile Building Blocks in Organic Synthesis

Ethyl 4,7-dihydroxyquinoline-3-carboxylate and its derivatives are highly valued as versatile building blocks in organic synthesis. The quinoline (B57606) core, with its multiple reaction sites, allows for extensive chemical modifications, enabling the synthesis of more complex and functionally diverse molecules. researchgate.net The presence of hydroxyl and carboxylate groups offers reactive handles for a variety of chemical transformations.

The general class of quinoline-3-carboxylates serves as crucial intermediates in the synthesis of a broad spectrum of compounds. For instance, derivatives of ethyl 4-hydroxyquinoline-3-carboxylate are key precursors in the preparation of various bioactive molecules. chemimpex.com The reactivity of the quinoline ring system, combined with the functional groups, allows for the construction of intricate molecular architectures. While specific synthetic routes starting from this compound are not extensively documented in publicly available literature, the known chemistry of analogous quinolones suggests its potential for creating diverse derivatives through reactions such as etherification, esterification, and nucleophilic substitution at the C4-hydroxyl group (after activation) and modification of the C7-hydroxyl group. The ester group at the C3 position can also be hydrolyzed to the corresponding carboxylic acid, which provides another point for chemical elaboration. researchgate.net

Exploration in Materials Science

The exploration of quinoline derivatives in materials science is a growing field of research, driven by the need for advanced materials with tailored properties.

Development of Advanced Materials

Ethyl 4-hydroxyquinoline-3-carboxylate and related structures are being investigated for their potential in creating advanced materials, including novel polymers. chemimpex.com The rigid and planar structure of the quinoline ring can be incorporated into polymer backbones to impart specific thermal and mechanical properties. Polyquinolines, a class of polymers featuring the quinoline moiety, are known for their high-performance characteristics. acs.org Although direct polymerization of this compound is not widely reported, its dihydroxy functionality presents a theoretical potential for its use as a monomer in condensation polymerization to form polyesters or polyethers with unique properties. The incorporation of the quinoline unit into polymer chains can lead to materials with interesting optical and electronic properties, suitable for applications in electronics and photonics.

Enhanced Thermal Stability and Mechanical Properties

A key attribute of polymers derived from quinoline units is their notable thermal stability. acs.orgnih.gov The aromatic nature of the quinoline ring contributes to high decomposition temperatures and excellent thermal resistance. nih.gov This makes polyquinolines suitable for applications in high-temperature environments. Furthermore, the rigidity of the quinoline structure can enhance the mechanical strength and stiffness of the resulting materials. researchgate.net Research on various polyquinolines has demonstrated their potential to yield materials with a favorable combination of thermal and mechanical performance, suggesting that polymers derived from this compound could exhibit similar desirable properties.

Applications in Agrochemical Research

The quinoline scaffold is a well-established pharmacophore in agrochemical research, with numerous derivatives exhibiting potent biological activities against plant pathogens.

Precursors for Plant Growth Regulators

Ethyl 4-hydroxyquinoline-3-carboxylate has been identified as a promising precursor for the synthesis of plant growth regulators. chemimpex.com The structural features of the quinoline nucleus can be modified to interact with specific biological targets in plants, influencing their growth and development. While direct evidence for the use of this compound in this specific application is limited, the general applicability of its structural class suggests its potential as a starting material for novel plant growth regulators.

Development of Pesticides and Fungicides

A significant area of application for quinoline derivatives is in the development of new pesticides and fungicides. chemimpex.com The 8-hydroxyquinoline (B1678124) substructure, in particular, is known for its potent antifungal properties. researchgate.netnih.gov Research has shown that various derivatives of 8-hydroxyquinoline exhibit significant inhibitory activity against a range of phytopathogenic fungi. researchgate.netnih.gov

A study on the antifungal activity of a series of 8-hydroxyquinoline derivatives against five major plant pathogens demonstrated their high efficacy, in some cases surpassing that of the commercial fungicide azoxystrobin. researchgate.netnih.gov Although these derivatives were not directly synthesized from this compound, the findings highlight the potential of the dihydroxyquinoline scaffold in developing new fungicidal agents. The table below summarizes the in vitro antifungal activity of selected 8-hydroxyquinoline derivatives against various phytopathogenic fungi, illustrating the potential of this class of compounds. researchgate.netnih.gov

| Compound | B. cinerea EC₅₀ (mM) | S. sclerotiorum EC₅₀ (mM) | F. graminearum EC₅₀ (mM) | F. oxysporum EC₅₀ (mM) | M. oryzae EC₅₀ (mM) |

| Derivative 2 | 0.0021 | 0.0016 | 0.0124 | 0.0059 | 0.0120 |

| Derivative 5c | - | - | - | - | - |

| Azoxystrobin | >0.233 | >0.233 | >0.233 | >0.233 | >0.233 |

| Data sourced from studies on 8-hydroxyquinoline derivatives. researchgate.netnih.gov The specific structures of derivatives 2 and 5c are detailed in the cited research. The EC₅₀ values represent the concentration required to inhibit 50% of fungal growth. |

Furthermore, studies on other quinoline derivatives have demonstrated their insecticidal activity. For instance, chlorinated quinolines and their hydrazone derivatives have shown activity against the red palm weevil (Rhynchophorus ferrugineus). nih.gov Another study highlighted the potent in vivo antifungal activity of a 2,8-bis(trifluoromethyl)-4-quinolinol derivative against Sclerotinia sclerotiorum and Botrytis cinerea, suggesting that the quinoline core is a promising lead structure for new fungicides. acs.org These findings underscore the broad potential of the quinoline scaffold, including dihydroxy-substituted variants, in the development of effective crop protection agents.

Analytical Methodologies for Research-Scale Characterization

The definitive identification and confirmation of the molecular structure of this compound, as well as its purity, rely on a suite of sophisticated analytical techniques. These methods are fundamental in research settings for quality control and for the unambiguous elucidation of the compound's chemical architecture.

Advanced Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of this compound, providing detailed information about its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: This technique provides information on the chemical environment of the hydrogen atoms. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), and the hydroxyl protons. The specific chemical shifts (δ) and coupling constants (J) of these signals are diagnostic for the precise arrangement of atoms.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern. The molecular ion peak in the mass spectrum will correspond to the molecular weight of the compound, which is 233.22 g/mol . Analysis of the fragmentation pattern can further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific absorption bands that indicate the presence of key functional groups. These include:

O-H stretching: Broad bands indicative of the hydroxyl (-OH) groups.

N-H stretching: A band corresponding to the N-H group in the quinoline ring.

C=O stretching: A strong absorption band for the carbonyl group of the ester.

C=C and C=N stretching: Bands associated with the aromatic quinoline ring system.

C-O stretching: Absorptions related to the ester and hydroxyl functionalities.

The collective data from these spectroscopic techniques provide a comprehensive and definitive structural confirmation of this compound.

Chromatographic Purification Techniques in Research

In the synthesis of this compound, purification is a critical step to isolate the target compound from starting materials, byproducts, and other impurities.

Column Chromatography: A primary method for the purification of quinoline derivatives at the research scale is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel.

For the purification of this compound, a mobile phase, or eluent, consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297) is often employed. By carefully selecting the ratio of these solvents, researchers can effectively separate the desired compound from impurities, yielding a product of high purity. The progress of the purification is typically monitored by Thin Layer Chromatography (TLC) , which allows for rapid analysis of the fractions collected from the column to check for the purity of the compound.

Future Directions and Emerging Research Avenues for Ethyl 4,7 Dihydroxyquinoline 3 Carboxylate

Development of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to Ethyl 4,7-dihydroxyquinoline-3-carboxylate and its derivatives. While classical methods provide a foundation, modern synthetic chemistry offers significant opportunities for improvement.

Key areas for development include:

Microwave-Assisted Synthesis: Conventional methods, such as heating reactants in high-boiling solvents like Dowtherm A, are often energy-intensive and require long reaction times. chemicalbook.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for related quinolone-4-carboxylic acid derivatives. preprints.org Applying this technology could streamline the synthesis of the quinoline (B57606) core.

Catalytic Processes: The use of novel catalysts could offer milder reaction conditions and greater functional group tolerance. For instance, silver-catalyzed carboxylation of o-alkynylanilines has been reported as a high-yield method for forming the quinoline ring system under an atmospheric pressure of CO2. preprints.org Exploring similar catalytic C-C bond-forming strategies could be a fruitful avenue.

Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of the target compound and its analogs, minimizing hazardous intermediates and improving process efficiency.

Greener Solvents: Moving away from traditional solvents like diphenyl ether or dimethylformamide (DMF) towards more environmentally benign options is a key goal in modern chemistry. nih.govmdpi.com Future syntheses could explore deep eutectic solvents or bio-based solvents.

A critical step in many quinoline syntheses is the initial condensation reaction. The table below outlines common starting materials used for analogous structures, which could be adapted for this compound.

| Starting Material 1 | Starting Material 2 | Resulting Core Structure | Reference |

| Substituted Aniline (B41778) (e.g., 3-Aminobenzotrifluoride) | Diethyl ethoxymethylenemalonate (EMME) | 4-Hydroxyquinoline-3-carboxylate | chemicalbook.com |

| Isatin | Aminoacetophenones | Aminophenylquinolin-4-carboxylic acid | mdpi.com |

| 6-Bromoisatin | Pyruvic Acid | 7-Bromoquinoline-2,4-dicarboxylic acid | google.com |

| Aniline | Malonic Acid | 4-Hydroxyquinolin-2-one | preprints.org |

These established pairings provide a template for the strategic synthesis of the 4,7-dihydroxy substituted quinoline core, likely starting from an aminophenol precursor.

Exploration of New Biological Targets and Mechanisms

The quinoline-3-carboxylate framework is a "privileged scaffold," known to interact with a diverse range of biological targets. Future research should aim to identify and validate the specific molecular targets of this compound. Based on activities observed in closely related analogs, several target families are of high interest.

Enzyme Inhibition: Quinolone derivatives have shown potent inhibitory activity against various enzymes critical to disease pathways. HIV integrase is a key target, where the quinoline scaffold serves as an alternative to diketo acids. nih.govnih.gov Another promising target is lactate (B86563) dehydrogenase (LDH), particularly the hLDHA isoform, which is implicated in cancer metabolism. mdpi.com

Antimicrobial Action: The quinolone class is famous for its antibacterial effects, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. Beyond this, novel quinoline derivatives are being evaluated against other microbial threats, including fungi and the malaria parasite, Plasmodium falciparum. researchgate.netacs.org For instance, some quinoline-4-carboxamides have demonstrated multistage antimalarial activity by inhibiting the parasite's translation elongation factor 2 (PfEF2). acs.org

Anticancer Mechanisms: Hybrid molecules incorporating coumarin (B35378) and quinolinone moieties have exhibited antitumor effects against Ehrlich ascites carcinoma (EAC) cells, potentially through the induction of apoptosis and antioxidant activities. researchgate.net Other derivatives have shown cytotoxicity against a panel of human cancer cell lines, including prostate (DU145), lung (A549), and breast (MCF7). nih.gov

The table below summarizes biological activities reported for various quinoline derivatives, suggesting potential screening pathways for this compound.

| Derivative Class | Biological Activity | Specific Target/Model | Reference |

| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids | Anti-HIV | HIV Integrase (IN) | nih.gov |

| Ethyl pyrimidine-quinolinecarboxylates | Anticancer | Human Lactate Dehydrogenase A (hLDHA) | mdpi.com |

| Quinolone-Coumarin Hybrids | Antitumor | Ehrlich Ascites Carcinoma (EAC) cells | researchgate.net |

| Quinolone-Fatty Amide Conjugates | Cytotoxicity, Antimicrobial | Various cancer cell lines, S. aureus | nih.gov |

| Quinolone-Triazole Hybrids | Antimalarial | Plasmodium falciparum | researchgate.net |

| Quinoline-4-carboxamides | Antimalarial | Translation Elongation Factor 2 (PfEF2) | acs.org |

Rational Design of Multi-Target Agents

The development of single molecules that can modulate multiple biological targets is a leading strategy in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The quinoline scaffold is exceptionally well-suited for this approach. Future work on this compound could involve its use as a central scaffold for creating multi-target agents.

This can be achieved by:

Molecular Hybridization: Covalently linking the quinoline core with another known pharmacophore. For example, hybrids of quinolones and coumarins have been explored for anticancer activity. researchgate.net Similarly, creating conjugates with triazole moieties has been used to develop new antimalarial agents. researchgate.net The dihydroxy functionality on the target compound offers reactive sites for such conjugation.

Privileged Scaffold Combination: Fusing or linking the quinoline-3-carboxylate structure with other privileged structures, such as indolizine (B1195054) or piperazine, could yield compounds with novel, combined activities. nih.govnih.gov

Targeting Isoforms: Designing derivatives that selectively inhibit specific enzyme isoforms (e.g., hLDHA over hLDHB) or, conversely, act as dual inhibitors where beneficial. Certain pyrimidine-quinoline carboxylates have been identified as selective for the hLDHA isoform, while others act as dual inhibitors of both A and B isoforms. mdpi.com

Advancements in Computational Design and Screening

In silico methods are indispensable for accelerating the drug discovery process. Future research on this compound will heavily rely on computational tools for virtual screening, lead optimization, and mechanism prediction.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target protein. It is widely used to screen virtual libraries of quinoline derivatives against known targets like HIV integrase, lactate dehydrogenase, and malate (B86768) synthase to identify promising candidates for synthesis. mdpi.comnih.govnih.gov

Pharmacophore Modeling: By identifying the essential 3D arrangement of functional groups required for biological activity, pharmacophore models can guide the design of new, potent derivatives. This has been applied to the design of HIV integrase inhibitors based on the quinoline scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational analysis helps to rationalize and predict how modifications to the molecular structure will affect biological activity. For example, in silico studies can help explain why certain substituents on the quinoline or an attached phenyl ring enhance or diminish potency. nih.gov

Integration with Emerging Technologies in Chemical Biology

The intersection of chemistry with cutting-edge biological technologies opens new frontiers for understanding and utilizing compounds like this compound.

Future directions include:

Click Chemistry: This powerful and versatile set of reactions allows for the efficient and specific joining of molecular building blocks in a modular fashion. The use of 1,3-dipolar cycloaddition (a "click" reaction) to couple terminal alkynes with organic azides has been employed to create novel quinoline-triazole hybrids, a strategy that could be readily adapted for the target compound. preprints.orgresearchgate.net

Photoredox Catalysis: This emerging technology uses light to drive chemical reactions under mild conditions. It has been applied for the selective cleavage of C–O bonds in complex molecules, a technique that could be used for the controlled deprotection or modification of the hydroxyl groups on the quinoline ring. acs.org

Chemical Probes and Bioconjugation: Designing derivatives of this compound that can be used as chemical probes. By attaching reporter tags (like fluorophores or biotin) via linkers, these probes could be used to identify the compound's binding partners within a cell, thus elucidating its mechanism of action.

By leveraging these advanced synthetic, computational, and biological technologies, the full therapeutic potential of this compound and its future derivatives can be systematically explored and realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.